molecular formula C21H23N3O3S B2775105 methyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 887900-36-9

methyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2775105
CAS No.: 887900-36-9
M. Wt: 397.49
InChI Key: CKXRLXULKNCXCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyridine core

Properties

IUPAC Name

methyl 2-[(4-cyanobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-20(2)10-14-15(19(26)27-5)18(28-16(14)21(3,4)24-20)23-17(25)13-8-6-12(11-22)7-9-13/h6-9,24H,10H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXRLXULKNCXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

methyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Scientific Research Applications

methyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-c]pyridine derivatives and related heterocyclic compounds. Examples include:

  • Thieno[2,3-c]pyridine-3-carboxylates
  • 4-Cyanobenzoyl-substituted pyridines
  • Tetramethyl-substituted heterocycles

Uniqueness

methyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is unique due to its specific combination of functional groups and its structural complexity

Biological Activity

Methyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a synthetic compound with a complex thieno[2,3-c]pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections will detail its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps including the formation of the thieno[2,3-c]pyridine core and subsequent functionalization. The general synthetic route includes:

  • Formation of Thieno[2,3-c]pyridine Core : This involves cyclization reactions using appropriate precursors under acidic or basic conditions.
  • Introduction of Functional Groups : The cyanobenzamido group is introduced via acylation reactions.
  • Methyl Ester Formation : The final step usually involves esterification to yield the methyl ester derivative.

These steps are optimized to achieve high yields and purity through methods such as chromatography and crystallization .

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antitumor properties. For instance:

  • Cell Line Studies : In vitro assays using triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) showed that related thieno[3,2-b]pyridine derivatives inhibited cell proliferation with IC50 values in the low micromolar range (around 13 µM) . These compounds affected cell cycle progression by increasing the G0/G1 phase and decreasing S phase cells.

Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess antimicrobial properties. While specific data on this compound is limited:

  • Mechanism : Compounds with similar structures have been shown to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain kinases or enzymes involved in cell proliferation.
  • Receptor Modulation : It could also interact with cellular receptors that regulate apoptotic pathways or cell cycle progression.

Further studies are required to elucidate the precise mechanisms involved in its biological activity .

Case Study 1: Antitumor Efficacy in TNBC

In a recent study involving a series of thieno[3,2-b]pyridine derivatives similar to our compound:

  • Objective : To evaluate their antitumor effects against TNBC cell lines.
  • Findings : Compounds exhibited significant cytotoxicity against MDA-MB-231 cells with minimal effects on non-tumorigenic cells (MCF-12A), indicating selective toxicity .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications on the benzamide moiety significantly influenced the biological activity:

  • Results : Substituents on the benzamide ring were crucial for enhancing antitumor efficacy while maintaining low toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of methyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-thieno[2,3-c]pyridine-3-carboxylate?

  • Methodology :

  • Core Formation : Begin with cyclization of thiophene and pyridine precursors using acetic anhydride/acetic acid mixtures under reflux (2–12 hours) to form the thieno[2,3-c]pyridine core .
  • Substituent Introduction : Incorporate the 4-cyanobenzamido group via nucleophilic acyl substitution, using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Key Parameters :
Reaction StepSolvent SystemTemperatureYield Range
CyclizationAcOH/Ac₂OReflux57–68%
AmidationDMFRT–60°C60–75%

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR (DMSO-d₆) to confirm substituent positions. Key signals include:
  • 1H^1H-NMR: δ 2.24–2.37 (tetramethyl groups), 7.41–8.01 (aromatic protons) .
  • 13C^{13}C-NMR: δ 165–171 ppm (ester carbonyl), 116–117 ppm (cyanobenzamido CN) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 386–403 for analogous compounds) .
  • IR Spectroscopy : Identify NH (3,400–3,200 cm1^{-1}) and CN (2,209–2,219 cm1^{-1}) stretches .

Q. How can solubility and stability challenges be addressed during experimental workflows?

  • Methodology :

  • Solubility : Test polar aprotic solvents (DMF, DMSO) for reaction steps; use co-solvents like ethanol/dichloromethane for biological assays .
  • Stability : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the ester group. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodology :

  • Variable Substituents : Synthesize analogs with modified benzamido groups (e.g., 3-methoxy, 4-hydroxy) to assess electronic effects on bioactivity .
  • Core Modifications : Replace the thieno[2,3-c]pyridine core with pyrido[4,3-d]pyrimidine to evaluate ring system impact .
  • In Silico Screening : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to prioritize analogs for synthesis .

Q. What strategies are effective for evaluating biological activity in vitro and in vivo?

  • Methodology :

  • In Vitro Assays :
  • Anticancer Activity : Use MTT assays (IC₅₀ determination) on HeLa or MCF-7 cell lines .
  • Enzyme Inhibition : Test against COX-2 or EGFR kinases using fluorometric assays .
  • In Vivo Models : Administer orally (10–50 mg/kg) in xenograft mice; monitor tumor volume and toxicity via histopathology .
    • Assay Parameters :
Assay TypeCell Line/ModelConcentration RangeEndpoint
MTTHeLa1–100 µMIC₅₀ (48h)
Kinase InhibitionEGFR0.1–10 µM% Inhibition

Q. How to reconcile contradictions in reported synthesis yields or reaction conditions?

  • Methodology :

  • Parameter Screening : Optimize temperature (reflux vs. microwave-assisted) and catalyst (e.g., NaOAc vs. Et₃N) to improve yields .
  • Reproducibility Checks : Validate purity of starting materials (HPLC >99%) and solvent dryness (molecular sieves) .
  • Case Study : reports 68% yield for a similar amidation step, while achieved 75% by using microwave irradiation (50°C, 30 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.